molecular formula C20H23NO3 B4436956 propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4436956
M. Wt: 325.4 g/mol
InChI Key: VXCDPSOOJALPSG-UHFFFAOYSA-N
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Description

Propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. The starting materials often include indole derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted indole derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives with comparable structures and properties. Examples include:

  • 3-methylindole
  • 4-methylindole
  • 6-methylindole

Uniqueness

Propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-11(2)24-20(23)19-13(4)18-16(21-19)9-15(10-17(18)22)14-7-5-12(3)6-8-14/h5-8,11,15,21H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCDPSOOJALPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OC(C)C)C)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
propan-2-yl 3-methyl-6-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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